Cardamonin

Vue d'ensemble

Description

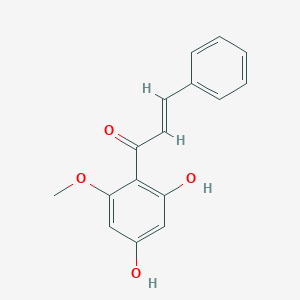

Cardamonin, also known as 2′,4′-Dihydroxy-6′-methoxychalcone, is a naturally occurring flavonoid (chalcone) that is abundantly present in plants . It has been isolated from several plants including Alpinia katsumadai and Alpinia conchigera . Cardamonin has received growing attention from the scientific community due to the expectations toward its benefits to human health .

Synthesis Analysis

The crystal structure of Cardamonin has been confirmed using single-crystal XRD analysis . In the crystal lattice of Cardamonin, two symmetry-independent molecules are linked by hydrogen bonds within the layers and by the π···π stacking interactions in the columns . To better understand the stability of these arrangements in both crystals and the gaseous phase, seven different Cardamonin dimers were theoretically calculated .

Molecular Structure Analysis

Cardamonin is a chalconoid with a core structure of 1,3-diaryl-2-propen-1-one in which rings A and B are joined with three carbons unsaturated carbonyl bridge . The molecular structures were optimized using density functional theory (DFT) at the B3LYP/6–311G+ (d,p) level .

Chemical Reactions Analysis

In the crystal lattice of Cardamonin, two symmetry independent molecules are linked by hydrogen bonds within the layers and by the π···π stacking interactions in the columns . This leads to the occurrence of two types of conformations among the Cardamonin molecules in the crystal structure .

Physical And Chemical Properties Analysis

Cardamonin has a molar mass of 270.27 g/mol . It displays poor bioavailability that could be associated with the low water solubility relevant to its specific chemical structure and physical properties .

Applications De Recherche Scientifique

Antioxidant and Anti-Inflammatory Mechanisms

Cardamonin (CD) has been studied for its antioxidant and anti-inflammatory mechanisms. It has been found to activate Nrf2 and suppress NF-kB in LPS-Activated BV-2 Microglial Cells . This suggests that Cardamonin could potentially be used to counteract oxidative stress and inflammation in chronic-degenerative diseases .

Neuroprotective Effects

Recent data suggests that Cardamonin may have neuroprotective effects. Alterations in adult neurogenesis in the hippocampus may also play a role . This indicates that Cardamonin could potentially be used in treatments for neurodegenerative diseases.

Physical Properties

The physical properties of Cardamonin have been studied using spectroscopic and computational approaches . Understanding these properties can help in the development of new applications for Cardamonin in various fields, including pharmaceuticals and biotechnology .

Bioimaging Probe

Cardamonin has shown potential as a bioimaging probe to monitor biological processes . This is due to the enhanced emissions induced by aggregated Cardamonin molecules in aqueous solutions .

Percutaneous Delivery

Research has been conducted on Cardamonin-loaded liposomal formulations for improving percutaneous delivery . This could potentially improve the effectiveness of Cardamonin in topical applications .

Health Promoting Aspects

Cardamonin has been studied for its health-promoting aspects . It has been found in many plants and is believed to have benefits to human health .

Mécanisme D'action

Target of Action

Cardamonin’s primary targets include the mammalian target of rapamycin (mTOR) signaling pathway , which plays a crucial role in autophagy (the removal of damaged cells), inhibiting proliferation, and regulating cell metabolism . It also targets the Wnt/β-catenin and NF-κB pathways .

Mode of Action

Cardamonin interacts with its targets, leading to various changes. For instance, it inhibits the Wnt/β-catenin and NF-κB pathways . It can upregulate pro-apoptotic proteins such as Bcl-2 associated X protein (Bax) and caspase-3, and downregulate anti-apoptotic molecules such as B-cell lymphoma 2 (Bcl-2), thus inducing apoptosis in various cell lines .

Biochemical Pathways

Cardamonin affects several biochemical pathways. It modulates the N-methyl-d-aspartate (NMDA) and non-NMDA glutamate receptors, PKC activity, l-arginine/NO/cGMP (cyclic guanosine monophosphate) pathway, and ATP-sensitive K+ channel . It also disrupts the formation of the β-catenin/TCF4 complex, leading to TCF4-mediated transcriptional activation .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of cardamonin need further study . In vitro and in vivo studies have proven the low bioavailability and bioaccessibility of cardamonin .

Result of Action

Cardamonin suppresses cancer cell growth by inducing G2/M phase arrest and apoptosis through targeted inhibition of NF-κB and mTOR pathways . It also inhibits cell proliferation and invasion ability, blocks the transition of G0/G1 phase to S phase, and increases the apoptotic rate of certain cells .

Action Environment

The action, efficacy, and stability of Cardamonin can be influenced by environmental factors. For instance, the presence of iron overload can affect the therapeutic effects of Cardamonin

Propriétés

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-10,17,19H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSZJNUIVUBQMM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029726 | |

| Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cardamonin | |

CAS RN |

19309-14-9 | |

| Record name | Cardamonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19309-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cardamomin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxymethoxychalcone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARDAMONIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYMETHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8KP1OJ8JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

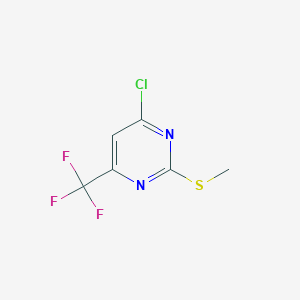

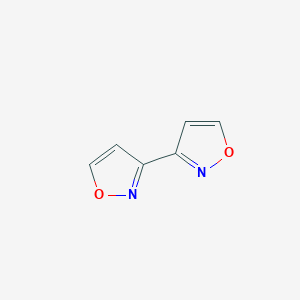

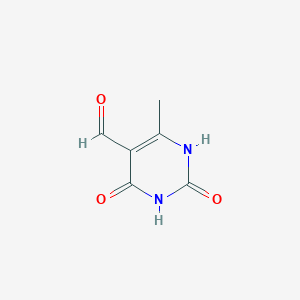

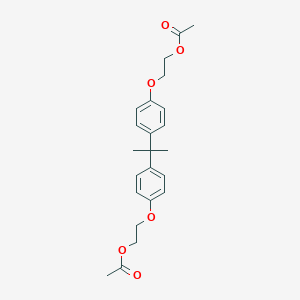

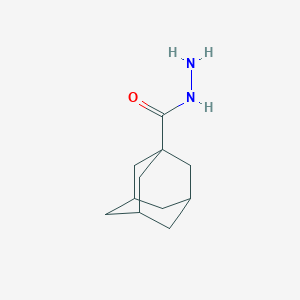

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of cardamonin?

A1: Cardamonin demonstrates multifaceted interactions with various cellular pathways. Research indicates that it inhibits the mammalian target of rapamycin complex 1 (mTORC1) [, , , , ], nuclear factor-κB (NF-κB) [, , , , , , ], and signal transducer and activator of transcription 3 (STAT3) [, , ] signaling pathways.

Q2: How does cardamonin affect cancer cell proliferation and survival?

A2: Cardamonin exhibits anti-proliferative effects on several cancer cell lines. It induces cell cycle arrest, primarily at the G2/M phase [, ], and triggers apoptosis via both intrinsic and extrinsic pathways [, , ]. These effects are mediated by the modulation of various proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, Bcl-2 family members, and caspases [, , ].

Q3: What is the role of oxidative stress in cardamonin's mechanism of action?

A3: Cardamonin displays antioxidant properties in certain contexts but can also induce reactive oxygen species (ROS) production leading to apoptosis in cancer cells [, ]. This dual nature suggests a context-dependent mechanism, potentially involving the modulation of antioxidant enzymes and signaling pathways.

Q4: How does cardamonin modulate the immune response?

A4: Research indicates that cardamonin can both suppress and enhance immune responses depending on the context. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, ]. Conversely, cardamonin can also enhance immune responses in certain settings, such as increasing macrophage phagocytosis and improving survival rates in a mouse leukemia model [].

Q5: What is the significance of cardamonin’s interaction with the NLRP3 inflammasome?

A5: Cardamonin has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response [, ]. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as IL-1β, which are implicated in various inflammatory diseases.

Q6: What is the molecular formula and weight of cardamonin?

A6: Cardamonin (2′,4′-dihydroxy-6′-methoxychalcone) has the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol.

Q7: How do structural modifications of cardamonin impact its activity?

A7: Studies indicate that the presence of the ketone and alkene groups is crucial for cardamonin's bioactivity []. Substituting the phenolic groups with more polar moieties can enhance its activity. Additionally, complexing cardamonin with metal ions, particularly copper (II), significantly increases its cytotoxic effects [, ].

Q8: What are the key findings from in vitro studies on cardamonin?

A8: In vitro studies demonstrate cardamonin’s ability to inhibit the proliferation, migration, and invasion of various cancer cell lines, including lung, breast, colon, and nasopharyngeal cancer cells [, , , , ]. These studies highlight cardamonin's potential as an anticancer agent.

Q9: What is the evidence for cardamonin's efficacy in animal models of disease?

A9: Cardamonin has shown promising results in various animal models. It alleviated pressure overload-induced cardiac remodeling and dysfunction in mice [], exhibited anti-inflammatory effects in a mouse model of colitis [], and mitigated kidney injury in a rat model of renal ischemia-reperfusion injury [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)

![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)

![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)